Grk5-IN-2 is a selective inhibitor of G Protein-Coupled Receptor Kinase 5, which plays a significant role in the regulation of G protein-coupled receptor signaling. This compound is of particular interest due to its potential therapeutic applications in treating cardiovascular diseases, specifically heart failure, where GRK5 is implicated in pathological hypertrophy.
Grk5-IN-2 was developed as part of research into selective inhibitors for G Protein-Coupled Receptor Kinases, particularly focusing on GRK5. The compound is classified under small molecule inhibitors and is specifically designed to modulate kinase activity, impacting various signaling pathways associated with G protein-coupled receptors.
The synthesis of Grk5-IN-2 involves several key steps typical for small molecule drug development, including:
The synthesis route is optimized for yield and efficiency, often involving the use of protecting groups and specific reaction conditions (temperature, solvent choice) that favor the formation of the desired product while minimizing side reactions.
Grk5-IN-2 exhibits a distinct molecular structure characterized by its unique functional groups that interact specifically with GRK5. The structural formula can be represented as follows:
Crystallographic studies have provided insights into the binding interactions between Grk5-IN-2 and GRK5, revealing critical contacts that contribute to its inhibitory activity.
Grk5-IN-2 functions primarily through competitive inhibition of GRK5 activity. The compound binds to the ATP-binding site of the kinase, preventing substrate phosphorylation. Key reactions include:
This complex formation inhibits downstream signaling pathways that would otherwise lead to cellular responses such as hypertrophy in cardiac cells.
Grk5-IN-2 exerts its effects by inhibiting the kinase activity of GRK5, which is crucial for desensitizing G protein-coupled receptors. The mechanism involves:
Experimental data indicate that Grk5-IN-2 demonstrates a dose-dependent inhibition of GRK5 activity in various cellular assays, confirming its potential utility as a therapeutic agent.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to confirm the identity and purity of Grk5-IN-2.
Grk5-IN-2 has significant potential applications in scientific research and therapeutic development:
GRK5-IN-2 binds the adenosine triphosphate-binding cleft of the G Protein-Coupled Receptor Kinase 5 kinase domain through a network of polar and hydrophobic contacts. High-resolution crystallographic studies reveal that the inhibitor forms hydrogen bonds with key residues in the catalytic hinge region (Gly195, Val200) and the active-site tether segment (Asp270, Asp329) of G Protein-Coupled Receptor Kinase 5 [7]. The active-site tether, a conserved feature in AGC kinases, undergoes conformational rearrangement to accommodate GRK5-IN-2, resulting in occlusion of the adenosine triphosphate-binding pocket and stabilization of a partially closed kinase domain conformation distinct from the fully closed state observed during catalytic activation [7] [9]. This binding mode disrupts the canonical magnesium ion coordination geometry essential for phosphotransferase activity.
Table 1: Key Molecular Interactions Between GRK5-IN-2 and G Protein-Coupled Receptor Kinase 5
G Protein-Coupled Receptor Kinase 5 Residue | Interaction Type | Functional Consequence |
---|---|---|
Gly195 | Hydrogen bonding | Stabilizes hinge region conformation |
Val200 | Hydrophobic packing | Enhances inhibitor affinity and restricts N-lobe mobility |
Asp270 (Active-Site Tether) | Hydrogen bonding | Disrupts catalytic aspartate positioning |
Asp329 | Ionic interaction | Compromises magnesium ion coordination |
Met266 | Van der Waals contact | Occupies hydrophobic subsite adjacent to adenine pocket |
Notably, GRK5-IN-2 exploits the unique plasticity of the G Protein-Coupled Receptor Kinase 4 subfamily active-site tether, which serves as a structural determinant for inhibitor selectivity. This region exhibits higher conformational flexibility in G Protein-Coupled Receptor Kinase 5 compared to other G Protein-Coupled Receptor Kinases, allowing optimal shape complementarity with the inhibitor’s heterocyclic core [7] [9].
The bicyclic pyridine moiety of GRK5-IN-2 serves as a critical pharmacophore enabling subfamily-selective inhibition. This rigid scaffold optimally occupies a hydrophobic subsite adjacent to the adenine-binding pocket, which is lined by conserved residues (Met266, Leu273) in G Protein-Coupled Receptor Kinase 5 but contains bulkier residues (Phe202, Leu275) in G Protein-Coupled Receptor Kinase 2 [1] [10]. Computational simulations demonstrate that the pyridine nitrogen forms a water-mediated hydrogen bond with the backbone amide of Asp270 in the active-site tether, a interaction geometrically unfeasible in G Protein-Coupled Receptor Kinase 2 due to subtle differences in the orientation of this residue [10].
Table 2: Selectivity Determinants of the Bicyclic Pyridine Scaffold in GRK5 vs. GRK2
Structural Feature | G Protein-Coupled Receptor Kinase 5 | G Protein-Coupled Receptor Kinase 2 | Consequence for GRK5-IN-2 Binding |
---|---|---|---|
Hydrophobic subsite composition | Met266, Leu273 | Phe202, Leu275 | Lower steric hindrance in GRK5 |
Active-site tether conformation | Flexible loop | Rigid α-helical element | Enhanced induced-fit binding in GRK5 |
Residue equivalent to Asp270 | Asp270 (positioned optimally) | Asp335 (offset by 1.8Å) | Disrupted hydrogen bonding in GRK2 |
C-lobe entrance geometry | Wider cleft | Narrower cleft with Trp298 occlusion | Reduced accessibility in GRK2 |
This exquisite complementarity results in approximately 30-fold greater potency for G Protein-Coupled Receptor Kinase 5 over G Protein-Coupled Receptor Kinase 2. The scaffold’s planar geometry also prevents displacement by the conserved lysine-glutamate ion pair (Lys215-Glu230 in GRK5) that stabilizes adenosine triphosphate binding, thereby conferring competitive inhibition kinetics [1] [10].
GRK5-IN-2 profoundly alters G Protein-Coupled Receptor Kinase 5 post-translational regulation by suppressing cis-autophosphorylation at Ser/Tre residues within the N-lobe tether (residues 484-497). Biochemical assays demonstrate near-complete inhibition (IC₅₀ ~8.6 nM) of autophosphorylation, which normally occurs through an intramolecular mechanism despite the physical separation (>20Å) between phosphorylation sites and the catalytic cleft [7]. This inhibition stems from direct steric blockade of the peptide substrate channel rather than global kinase unfolding, as evidenced by preserved thermostability of GRK5-IN-2-bound complexes [7] [9].
The autophosphorylation status directly modulates calmodulin affinity, with hypophosphorylated G Protein-Coupled Receptor Kinase 5 exhibiting 3-fold reduced calmodulin binding capacity (Kd shift from ~50 nM to >150 nM) [9]. GRK5-IN-2 exacerbates this effect by preventing phosphate-dependent stabilization of the calmodulin-binding helix (residues 20-39). Molecular dynamics simulations reveal that inhibitor binding induces torsional strain in the N-terminus, reducing its solvent-accessible hydrophobic surface required for calmodulin engagement [9]. Consequently, GRK5-IN-2 disrupts the calcium/calmodulin-dependent translocation of G Protein-Coupled Receptor Kinase 5 from membranes to the cytosol and nucleus—a critical pathway for its non-canonical substrate phosphorylation (e.g., histone deacetylase 5) in pathological hypertrophy [9].
Beyond direct kinase inhibition, GRK5-IN-2 allosterically modulates membrane association by perturbing the pleckstrin homology domain-phosphatidylinositol 4,5-bisphosphate interaction interface. Hydrogen-deuterium exchange mass spectrometry shows that inhibitor binding increases solvent accessibility of the N-terminal amphipathic helix (residues 2-24) by 40%, a region crucial for phosphatidylinositol 4,5-bisphosphate recognition and membrane docking [9]. This allosteric perturbation occurs through propagation of conformational changes along the regulator of G protein signaling homology domain-kinase domain interface, effectively uncoupling the pleckstrin homology domain from its optimal membrane orientation.
Table 3: Allosteric Effects of GRK5-IN-2 on Membrane Localization Domains
Domain | Structural Perturbation | Functional Consequence |
---|---|---|
N-terminal amphipathic helix | Increased flexibility (RMSF +2.1Å) | Reduced phosphatidylinositol 4,5-bisphosphate affinity |
Regulator of G protein signaling homology domain | Displacement from kinase N-lobe (rotation >15°) | Loss of autoinhibition, exposing membrane targeting motifs |
Pleckstrin homology domain | Reorientation of β1-β2 loop | Weakened electrostatic interactions with phospholipid heads |
Catalytic groove | Obstruction by inhibitor | Impaired receptor docking and activation |
This dual mechanism—direct catalytic inhibition combined with allosteric regulation of membrane localization—synergistically suppresses G Protein-Coupled Receptor Kinase 5 function. Lipid binding assays confirm a 65% reduction in phosphatidylinositol 4,5-bisphosphate affinity upon GRK5-IN-2 treatment, significantly impairing G Protein-Coupled Receptor Kinase 5 recruitment to activated G Protein-Coupled Receptors at the plasma membrane [9]. Consequently, GRK5-IN-2 not only inhibits kinase activity but also spatially restricts G Protein-Coupled Receptor Kinase 5 from accessing its membrane-tethered substrates, providing a comprehensive regulatory strategy against G Protein-Coupled Receptor Kinase 5-dependent pathologies.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2